

# Neuropharmacological Profile of N-morpholinoethylamphetamine: A Technical Guide

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## Compound of Interest

Compound Name: Morforex

Cat. No.: B1622872

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Disclaimer: N-morpholinoethylamphetamine is a designer drug and a substituted amphetamine derivative.<sup>[1]</sup> Publicly available research on its specific neuropharmacological profile is limited. This guide synthesizes information on related N-substituted amphetamines and established methodologies in neuropharmacology to present a prospective analysis. The quantitative data herein is hypothetical and illustrative, based on the profiles of structurally similar compounds, to provide a framework for the potential characterization of this molecule.

## Introduction

Substituted amphetamines are a broad class of compounds based on the amphetamine structure, encompassing various pharmacological subclasses such as stimulants, empathogens, and hallucinogens.<sup>[1]</sup> The synthesis of novel amphetamine derivatives is an ongoing area of interest in medicinal chemistry to explore their potential biological activities.<sup>[2]</sup> N-morpholinoethylamphetamine is a derivative characterized by the substitution of a morpholinoethyl group on the nitrogen atom of the amphetamine backbone. Understanding the neuropharmacology of such a novel psychoactive substance (NPS) is critical for predicting its physiological effects, abuse potential, and potential therapeutic applications. This document outlines the core in vitro and in vivo assays required to elucidate the neuropharmacological profile of N-morpholinoethylamphetamine.

## Chemical Structure

- IUPAC Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine
- Molecular Formula: C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>O
- Core Structure: A phenethylamine core with a methyl group at the alpha position (the amphetamine backbone) and a morpholinoethyl group attached to the terminal amine.

## In Vitro Neuropharmacology

The initial characterization of a novel compound involves determining its binding affinity and functional activity at key central nervous system targets, primarily monoamine transporters and receptors known to be modulated by amphetamine-like substances.

Binding assays are crucial for identifying the molecular targets of a drug and quantifying its affinity for them. The affinity is typically expressed as the inhibition constant ( $K_i$ ), with lower values indicating higher affinity. The hypothetical binding profile of N-morpholinoethylamphetamine is presented below, focusing on primary targets for psychostimulants.

Table 1: Hypothetical In Vitro Receptor and Transporter Binding Affinities ( $K_i$ , nM) of N-morpholinoethylamphetamine.

Target	Hypothetical K <sub>i</sub> (nM)	Radioligand	Source Tissue/Cell Line
Monoamine Transporters			
Dopamine Transporter (DAT)	85	[ <sup>3</sup> H]WIN 35,428	HEK293 cells expressing hDAT
Serotonin Transporter (SERT)	250	[ <sup>3</sup> H]Citalopram	HEK293 cells expressing hSERT
Norepinephrine Transporter (NET)	120	[ <sup>3</sup> H]Nisoxetine	HEK293 cells expressing hNET
Serotonin Receptors			
5-HT <sub>2a</sub>	45	[ <sup>3</sup> H]Ketanserin	CHO-K1 cells expressing h5-HT <sub>2a</sub>
5-HT <sub>2o</sub>	300	[ <sup>3</sup> H]Mesulergine	CHO-K1 cells expressing h5-HT <sub>2o</sub>
5-HT <sub>1a</sub>	600	[ <sup>3</sup> H]8-OH-DPAT	HEK293 cells expressing h5-HT <sub>1a</sub>
Dopamine Receptors			
D <sub>2</sub>	> 1000	[ <sup>3</sup> H]Spiperone	CHO-K1 cells expressing hD <sub>2</sub>
Adrenergic Receptors			
α <sub>1a</sub>	750	[ <sup>3</sup> H]Prazosin	Rat Cortex
α <sub>2a</sub>	> 1000	[ <sup>3</sup> H]Rauwolscine	HEK293 cells expressing hα <sub>2a</sub>

Data is hypothetical and serves for illustrative purposes.

Beyond binding, it is essential to determine if the compound acts as a substrate-type releaser (like amphetamine) or an uptake inhibitor (like cocaine) at monoamine transporters. This is typically assessed via neurotransmitter uptake or release assays.

Table 2: Hypothetical In Vitro Functional Activity (IC<sub>50</sub>/EC<sub>50</sub>, nM) of N-morpholinoethylamphetamine at Monoamine Transporters.

Assay Type	Target	Hypothetical Value (nM)	Effect
Uptake Inhibition	DAT	IC <sub>50</sub> : 150	Inhibitor
SERT	IC <sub>50</sub> : 400	Inhibitor	
NET	IC <sub>50</sub> : 200	Inhibitor	
Neurotransmitter Release	DAT	EC <sub>50</sub> : 90	Releaser
SERT	EC <sub>50</sub> : 320	Releaser	
NET	EC <sub>50</sub> : 150	Releaser	

Data is hypothetical and serves for illustrative purposes. IC<sub>50</sub> represents the concentration for 50% inhibition of uptake, and EC<sub>50</sub> represents the concentration for 50% of maximal release.

## In Vivo Behavioral Pharmacology

Animal models are used to investigate the physiological and behavioral effects of a compound, providing insights into its stimulant, subjective, and reinforcing properties.

Psychostimulants typically increase locomotor activity in rodents. This is a primary test to assess the stimulant properties of a new compound. N-substituted amphetamines like N,N-dimethylamphetamine have been shown to be less potent than their parent compounds in producing psychomotor stimulant effects.[\[3\]](#)

Table 3: Hypothetical In Vivo Behavioral Effects of N-morpholinoethylamphetamine in Rodent Models.

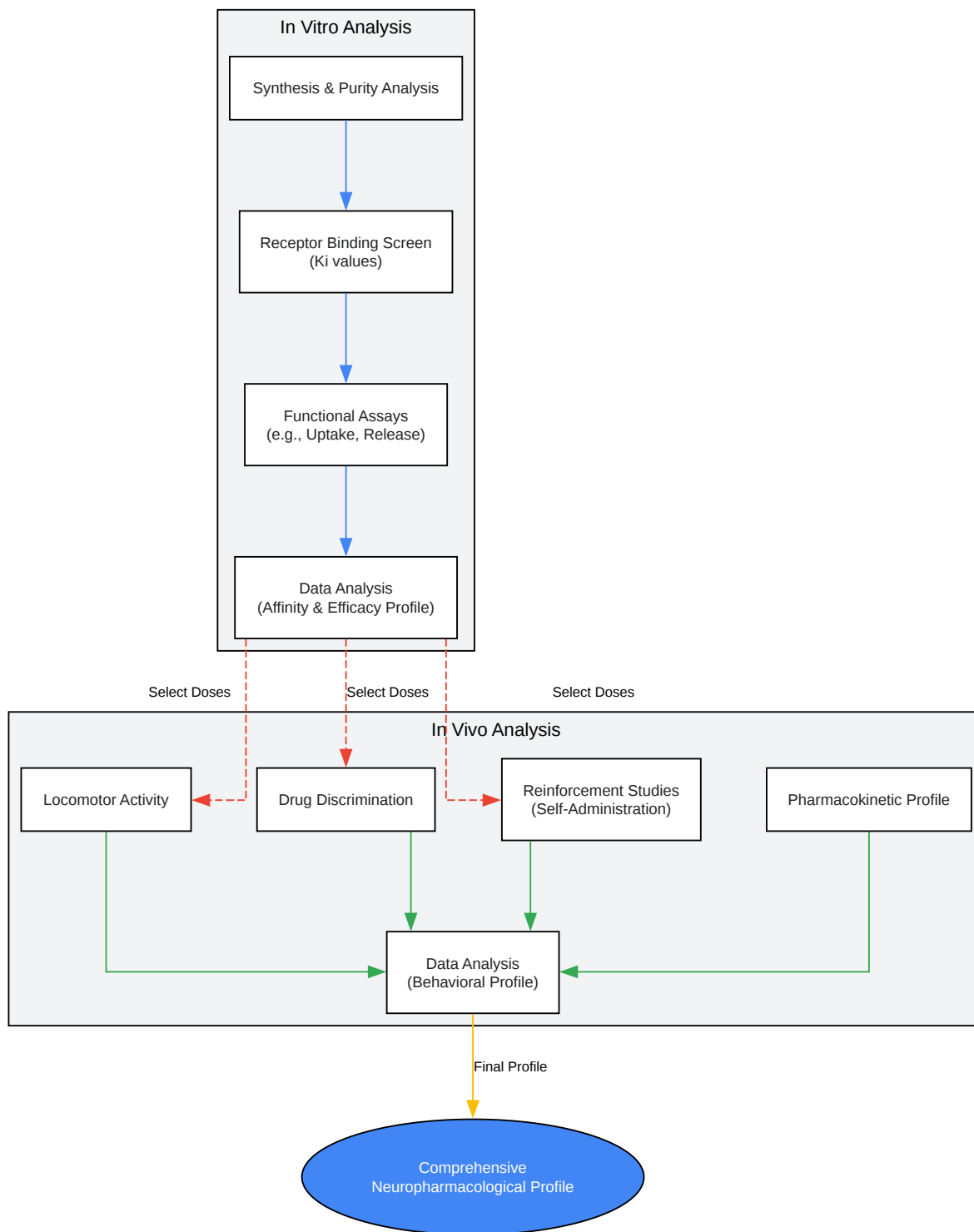
Behavioral Assay	Species	Doses (mg/kg, i.p.)	Outcome
Locomotor Activity	Mouse	1, 3, 10, 30	Dose-dependent increase in locomotion, less potent than amphetamine
Drug Discrimination	Rat	0.5, 1, 2, 4	Partial substitution for amphetamine (1 mg/kg)
Conditioned Place Preference	Mouse	1, 3, 10	Significant place preference at 3 and 10 mg/kg

Data is hypothetical and serves for illustrative purposes.

This assay assesses the subjective effects of a drug. Animals are trained to recognize the effects of a known drug (e.g., amphetamine or cocaine) and will then signal whether the test compound feels similar. Studies have shown that N-methylated derivatives can be 6 to 12 times less potent than methamphetamine in cocaine-trained rats.[\[3\]](#)

## Visualizations of Experimental Workflows and Pathways

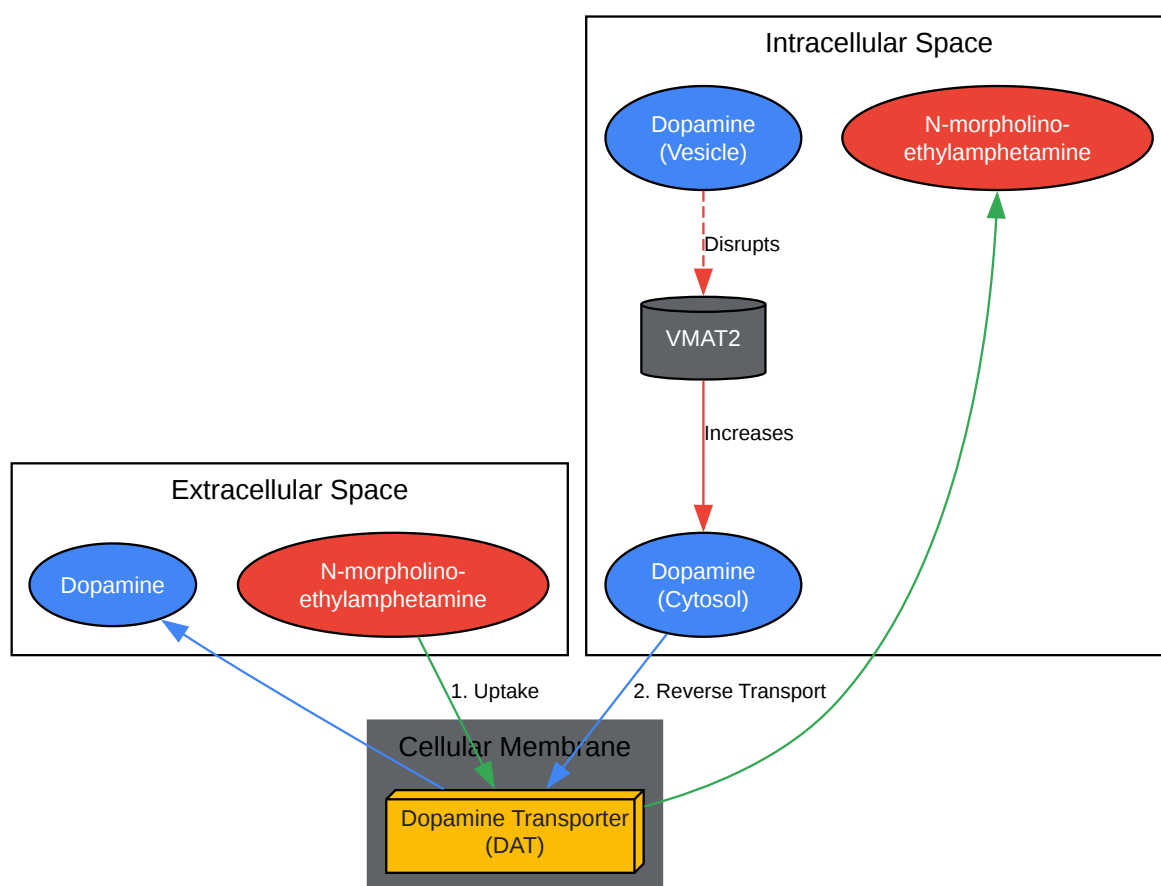
The following diagram outlines a typical workflow for the initial pharmacological characterization of a novel psychoactive substance (NPS).



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Workflow for NPS Characterization.

This diagram illustrates the proposed mechanism of N-morpholinoethylamphetamine as a substrate-type releaser at the dopamine transporter (DAT), leading to reverse transport of dopamine.



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Proposed Mechanism at the Dopamine Transporter.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. The following are standard protocols for the assays mentioned above.

- Objective: To determine the binding affinity ( $K_i$ ) of N-morpholinoethylamphetamine for a panel of receptors and transporters.

- Procedure:
  - Tissue/Cell Preparation: Membranes from cells expressing the target receptor/transporter or from homogenized brain tissue are prepared via centrifugation.[4]
  - Assay Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [ $^3\text{H}$ ]WIN 35,428 for DAT) and varying concentrations of the test compound (N-morpholinoethylamphetamine).
  - Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
  - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
  - Data Analysis: Competition binding curves are generated, and  $\text{IC}_{50}$  values (concentration of drug that inhibits 50% of specific binding) are calculated.  $\text{K}_i$  values are then derived from  $\text{IC}_{50}$  values using the Cheng-Prusoff equation.[5]
- Objective: To measure the ability of N-morpholinoethylamphetamine to inhibit the reuptake of dopamine, serotonin, and norepinephrine.
- Procedure:
  - Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine) of rodents.
  - Pre-incubation: Synaptosomes are pre-incubated with various concentrations of N-morpholinoethylamphetamine or a reference inhibitor.
  - Uptake Initiation: Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [ $^3\text{H}$ ]dopamine).
  - Termination: The uptake process is stopped after a short incubation period by rapid filtration.



- Data Analysis: The amount of radioactivity accumulated inside the synaptosomes is measured.  $IC_{50}$  values are determined from concentration-response curves.
- Objective: To assess the stimulant or depressant effects of N-morpholinoethylamphetamine on spontaneous movement.
- Procedure:
  - Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate for 30-60 minutes.[6]
  - Administration: Animals are administered N-morpholinoethylamphetamine (e.g., 1-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
  - Data Collection: The animals are immediately returned to the chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes using automated infrared beam systems.
  - Data Analysis: The total activity counts or distance traveled are compared between drug-treated and vehicle-treated groups using statistical methods like ANOVA.[7]

## Conclusion

Based on its structure as an N-substituted amphetamine, N-morpholinoethylamphetamine is predicted to act as a monoamine releaser and/or uptake inhibitor, with primary activity at the dopamine and norepinephrine transporters. The addition of the bulky morpholinoethyl group on the nitrogen atom may decrease its potency compared to amphetamine or methamphetamine, a common trend observed with N-substitution.[8] Its behavioral profile is likely to be characterized by psychostimulant effects, though potentially with a different potency and side-effect profile than its parent compounds. The comprehensive in vitro and in vivo characterization outlined in this guide is essential to fully elucidate the neuropharmacological profile of this designer compound.

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- To cite this document: BenchChem. [Neuropharmacological Profile of N-morpholinoethylamphetamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1622872#neuropharmacology-of-n-morpholinoethylamphetamine]

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